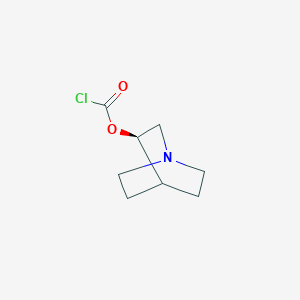

(R)-quinuclidin-3-yl carbonochloridate

Vue d'ensemble

Description

®-quinuclidin-3-yl chloroformate is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are known for their reactivity and versatility in organic synthesis. This compound is particularly interesting due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure substances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-quinuclidin-3-yl chloroformate typically involves the reaction of ®-quinuclidin-3-ol with phosgene or a phosgene equivalent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to control the reactivity of phosgene and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-quinuclidin-3-yl chloroformate may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety, given the hazardous nature of phosgene. The use of alternative phosgene equivalents, such as diphosgene or triphosgene, can also be considered to improve safety and handling.

Analyse Des Réactions Chimiques

Types of Reactions

®-quinuclidin-3-yl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reaction with amines to form carbamates.

Esterification: Reaction with alcohols to form carbonate esters.

Formation of Mixed Anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

Amines: React with ®-quinuclidin-3-yl chloroformate to form carbamates, typically in the presence of a base such as triethylamine.

Alcohols: React to form carbonate esters, often under mild conditions.

Carboxylic Acids: Form mixed anhydrides, usually in the presence of a base to absorb the hydrochloric acid produced.

Major Products

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

(R)-quinuclidin-3-yl carbonochloridate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the preparation of enantiomerically pure compounds, which are essential for the development of pharmaceuticals. The compound reacts with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, respectively. This reactivity is leveraged to create complex organic molecules with specific stereochemical configurations.

Synthetic Routes

The synthesis of this compound typically involves the reaction of (R)-quinuclidin-3-ol with phosgene or its derivatives. The reaction is often carried out in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the process. This method ensures controlled conditions to maximize yield and purity.

Biological Applications

Biological Activity Studies

Research indicates that this compound has potential biological activities, including interactions with biological macromolecules. Its mechanism involves covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. This property makes it valuable for studying enzyme kinetics and receptor interactions .

Drug Development

The compound is being investigated for its potential therapeutic applications, particularly in drug development targeting specific receptors or enzymes. Its ability to form stable covalent bonds can be exploited in designing drugs that require prolonged action or specific targeting mechanisms .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound serves as an intermediate in the synthesis of various specialty chemicals and agrochemicals. Its chiral nature allows for the production of compounds with specific optical activities, which are often required in pharmaceuticals .

Case Studies

Several patents highlight the applications of this compound in synthesizing novel pharmaceutical compounds:

- Solifenacin Synthesis : A method utilizing this compound as a key intermediate in the synthesis of solifenacin, a drug used for treating overactive bladder syndrome, demonstrates its utility in medicinal chemistry .

- PDE4 Inhibitors : Research has shown that derivatives of this compound can act as inhibitors of phosphodiesterase 4 (PDE4), which has implications for treating respiratory diseases like COPD .

Mécanisme D'action

The mechanism of action of ®-quinuclidin-3-yl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific nucleophile it reacts with, leading to the formation of carbamates, carbonate esters, or mixed anhydrides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.

Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group.

Fluorenylmethyloxycarbonyl Chloride (FMOC): Used to introduce the FMOC protecting group.

Uniqueness

®-quinuclidin-3-yl chloroformate is unique due to its chiral nature, making it particularly valuable in the synthesis of enantiomerically pure compounds. This distinguishes it from simpler chloroformates like methyl chloroformate, which lack chirality and are used for more general purposes.

Activité Biologique

(R)-quinuclidin-3-yl carbonochloridate, also known as (R)-quinuclidin-3-yl chloroformate, is an organic compound that belongs to the class of chloroformates. This compound is notable for its chiral nature, making it valuable in the synthesis of enantiomerically pure substances. Its biological activity has been investigated in various contexts, particularly in relation to its role as a reagent in organic synthesis and its potential applications in medicinal chemistry.

This compound is characterized by the formula and has a molecular weight of 189.64 g/mol. The compound acts primarily as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. This reactivity enables it to form various derivatives, including carbamates and carbonate esters, through nucleophilic substitution and esterification reactions .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines | Carbamates |

| Esterification | Alcohols | Carbonate Esters |

| Mixed Anhydride Formation | Carboxylic Acids | Mixed Anhydrides |

Biological Applications

The biological activity of this compound has been explored in several studies, particularly regarding its potential as a pharmaceutical intermediate. Its ability to modify biomolecules makes it useful in analytical chemistry and drug development.

Case Studies and Research Findings

- Pharmaceutical Development : Research indicates that this compound can be utilized in the synthesis of chiral drugs. For instance, it serves as an intermediate in the production of compounds that exhibit muscarinic receptor antagonist activity, which are valuable for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects .

- Enzyme Inhibition Studies : The compound has been investigated for its role in enzyme inhibition. It interacts with specific enzymes by forming stable adducts, which can inhibit their catalytic activity. This property is particularly relevant for developing enzyme inhibitors that target specific pathways involved in disease processes .

- Analytical Chemistry Applications : In analytical settings, this compound has been employed for the derivatization of amino acids and other biomolecules. This modification enhances detection sensitivity during chromatographic analyses .

Propriétés

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNZRZSJIVMRBU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.